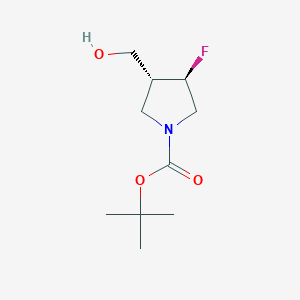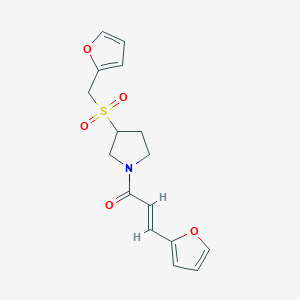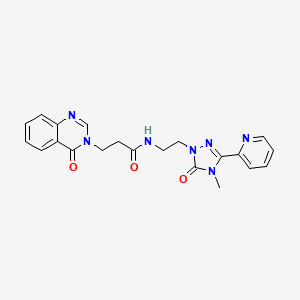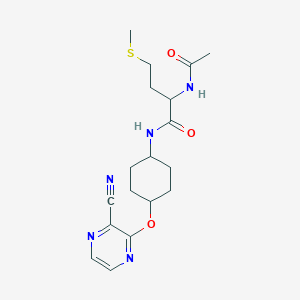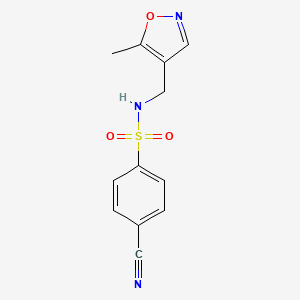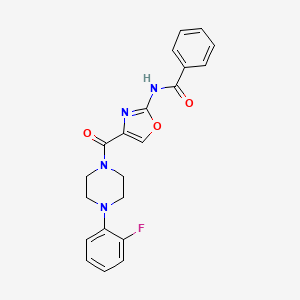
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the piperazine ring, the introduction of the fluorophenyl group, and the formation of the oxazole ring .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring would provide a basic nitrogen atom, the fluorophenyl group would introduce an element of aromaticity and electronegativity due to the presence of fluorine, and the oxazole ring would introduce more heteroatoms into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring, the fluorophenyl group, and the oxazole ring. Each of these groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s electronegativity and potentially influence its solubility .科学的研究の応用
Synthesis and Antimicrobial Activity
Researchers have synthesized derivatives involving 2-fluorophenylpiperazine structures and evaluated their antimicrobial properties. Mishra and Chundawat (2019) synthesized a series of compounds including 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives, demonstrating potent activity against various bacterial strains, including gram-negative and gram-positive bacteria, as well as fungal strains like C. albicans. The study highlights the potential of these compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Antiviral and Antimicrobial Activities
Another study by Reddy et al. (2013) explored the synthesis of new urea and thiourea derivatives of piperazine doped with febuxostat, assessing their antiviral and antimicrobial activities. The results revealed that certain derivatives exhibited promising antiviral activities along with potent antimicrobial activity, suggesting their usefulness in developing new therapeutic agents (Reddy et al., 2013).
Serotonin Antagonist Properties
Research into analogues of serotonin antagonists has also been conducted. For example, Raghupathi et al. (1991) studied the structure-affinity relationship of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine derivatives, aiming to improve selectivity for 5-HT1A serotonin receptors. The findings showed that specific derivatives retain high affinity for 5-HT1A sites with significant selectivity, suggesting potential applications in treating disorders related to serotonin dysregulation (Raghupathi et al., 1991).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds to study their luminescent properties and photo-induced electron transfer mechanisms. The research provides insights into the design of new fluorescent probes for bioimaging and sensing applications (Gan et al., 2003).
Development of Novel Antidepressants
Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, in humans, providing crucial information on its metabolic pathways. This research supports the development of safe and effective antidepressant therapies (Hvenegaard et al., 2012).
将来の方向性
特性
IUPAC Name |
N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c22-16-8-4-5-9-18(16)25-10-12-26(13-11-25)20(28)17-14-29-21(23-17)24-19(27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTCWUDZXHTOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
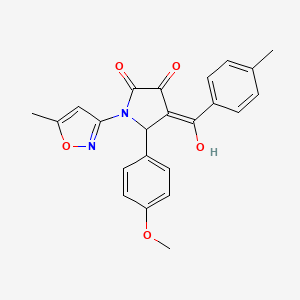
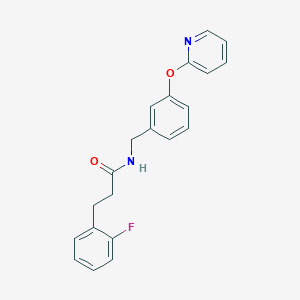
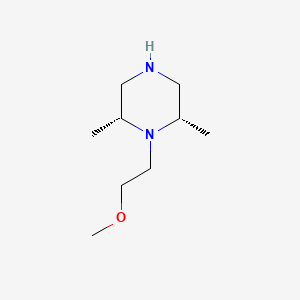

![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2827930.png)
![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2827931.png)

